2-Butino

Descripción general

Descripción

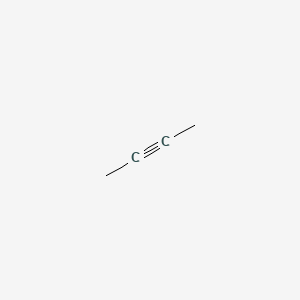

2-Butyne, also known as dimethylacetylene or crotonylene, is an alkyne with the chemical formula CH₃C≡CCH₃. It is a colorless, volatile, and pungent liquid at standard temperature and pressure. This compound is of interest to physical chemists due to its very low torsional barrier, which makes it a subject of study in high-resolution infrared spectroscopy .

Aplicaciones Científicas De Investigación

2-Butyne is used in various scientific research applications:

Chemistry: It is used to synthesize alkylated hydroquinones in the total synthesis of Vitamin E.

Biology: It serves as a precursor in the synthesis of biologically active molecules.

Medicine: 2-Butyne is used as an intermediate in the production of pharmaceuticals.

Industry: It is employed in the manufacture of specialty chemicals and materials

Mecanismo De Acción

Target of Action

2-Butyne, also known as dimethylacetylene or crotonylene, is an alkyne with the chemical formula CH₃C≡CCH₃ . It primarily targets alkenes and alkynes in chemical reactions .

Mode of Action

The mode of action of 2-Butyne involves the addition of halogens to alkenes . The mechanism for this addition involves the transfer of electron pairs in a unique way, leading to the formation of a cyclic halonium ion intermediate . For example, when bromine is added to (E)-2-butene, the electron density of the π bond in the alkene repels the electron density in the bromine, polarizing the bromine molecule and making the bromine atom closer to the double bond electrophilic .

Biochemical Pathways

It has been found that 2-butyne can participate in diels–alder reactions with furan derivatives . This reaction is feasible in all conditions and is most favorable for NH₂ substituent in furan .

Pharmacokinetics

It is known that 2-butyne is a colorless, volatile, pungent liquid at standard temperature and pressure . Its volatility suggests that it could be rapidly absorbed and distributed in the body if inhaled, but further studies are needed to confirm this.

Result of Action

The result of the action of 2-Butyne is the formation of a cyclic halonium ion intermediate . This intermediate can then undergo further reactions to form various products. For example, in the presence of aprotic solvent, the product is a vicinal dihalide .

Action Environment

The action of 2-Butyne can be influenced by environmental factors such as temperature and solvent conditions . For example, low temperature favors the formation of adducts, while the rise in temperature prefers ring opening to form 4-substituted-2,3-di(trifluoromethyl)phenol derivatives .

Análisis Bioquímico

Biochemical Properties

2-Butyne plays a role in various biochemical reactions, particularly in the synthesis of complex organic molecules. It interacts with enzymes and proteins that facilitate its incorporation into larger biomolecules. For instance, 2-Butyne can be used as a substrate in enzymatic reactions that involve the formation of carbon-carbon bonds. The enzymes involved in these reactions typically have active sites that can accommodate the triple bond of 2-Butyne, allowing for specific and efficient catalysis .

Cellular Effects

The effects of 2-Butyne on cellular processes are multifaceted. It can influence cell function by interacting with cellular membranes and proteins. 2-Butyne has been shown to affect cell signaling pathways, gene expression, and cellular metabolism. For example, its interaction with membrane proteins can alter the permeability of the cell membrane, impacting the transport of ions and other molecules .

Molecular Mechanism

At the molecular level, 2-Butyne exerts its effects through various mechanisms. It can bind to active sites of enzymes, either inhibiting or activating their function. The triple bond in 2-Butyne allows it to participate in reactions that involve the transfer of electrons, making it a versatile molecule in biochemical pathways. Additionally, 2-Butyne can influence gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-Butyne can change over time. Its stability and degradation are influenced by factors such as temperature, pH, and the presence of other chemicals. Long-term exposure to 2-Butyne can lead to changes in cellular function, including alterations in metabolic activity and gene expression. Studies have shown that 2-Butyne can degrade into various byproducts, which may have different biological activities .

Dosage Effects in Animal Models

The effects of 2-Butyne vary with different dosages in animal models. At low doses, 2-Butyne may have minimal impact on cellular function, while higher doses can lead to toxic effects. Threshold effects have been observed, where a certain concentration of 2-Butyne is required to elicit a biological response. High doses of 2-Butyne can cause adverse effects, including cellular damage and disruption of metabolic processes .

Metabolic Pathways

2-Butyne is involved in several metabolic pathways, including those that synthesize and degrade organic molecules. It interacts with enzymes such as cytochrome P450, which catalyze the oxidation of 2-Butyne to form various metabolites. These metabolic pathways can influence the levels of other metabolites in the cell, affecting overall metabolic flux .

Transport and Distribution

Within cells and tissues, 2-Butyne is transported and distributed through various mechanisms. It can diffuse across cell membranes or be transported by specific membrane transporters. The distribution of 2-Butyne is influenced by factors such as tissue perfusion, binding to cellular components, and regional pH. These factors determine the localization and accumulation of 2-Butyne within different tissues .

Subcellular Localization

The subcellular localization of 2-Butyne affects its activity and function. It can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For example, 2-Butyne may localize to the endoplasmic reticulum or mitochondria, where it can participate in specific biochemical reactions. The localization of 2-Butyne can also influence its interactions with other biomolecules and its overall biological activity .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 2-Butyne can be synthesized through the rearrangement reaction of ethylacetylene in a solution of ethanolic potassium hydroxide. Another method involves the double elimination of dihaloalkanes. For example, treating a dihaloalkane with a strong base like sodium amide in ammonia can yield 2-butyne .

Industrial Production Methods: Industrial production of 2-butyne typically involves the catalytic dehydrogenation of butane or butene. This process requires high temperatures and the presence of a catalyst such as platinum or palladium to facilitate the removal of hydrogen atoms, resulting in the formation of the triple bond characteristic of alkynes .

Análisis De Reacciones Químicas

Types of Reactions: 2-Butyne undergoes various chemical reactions, including:

Oxidation: 2-Butyne can be oxidized to form diketones or carboxylic acids, depending on the reagents and conditions used.

Reduction: Hydrogenation of 2-butyne can produce either cis- or trans-2-butene, depending on the catalyst and reaction conditions.

Substitution: Halogenation of 2-butyne can yield dihaloalkenes or tetrahaloalkanes

Common Reagents and Conditions:

Oxidation: Potassium permanganate or ozone in the presence of water.

Reduction: Hydrogen gas with a palladium or nickel catalyst.

Substitution: Halogens such as chlorine or bromine in the presence of a solvent like carbon tetrachloride

Major Products:

Oxidation: Diketones or carboxylic acids.

Reduction: Cis-2-butene or trans-2-butene.

Substitution: Dihaloalkenes or tetrahaloalkanes

Comparación Con Compuestos Similares

1-Butyne: A position isomer of 2-butyne with the triple bond at the end of the molecule.

Acetylenedicarboxylic acid: An alkyne with carboxylic acid groups.

1,4-Butynediol: An alkyne with hydroxyl groups at both ends.

Hexamethylbenzene: A product of 2-butyne trimerization.

Hexafluoro-2-butyne: A fluorinated derivative of 2-butyne

Uniqueness: 2-Butyne is unique due to its symmetrical structure and low torsional barrier, which makes it a valuable compound for spectroscopic studies. Its reactivity and ability to form various derivatives also make it a versatile compound in synthetic chemistry .

Propiedades

IUPAC Name |

but-2-yne | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6/c1-3-4-2/h1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNMQEEKYCVKGBD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC#CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6 | |

| Record name | CROTONYLENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/475 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

25684-85-9 | |

| Record name | 2-Butyne, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25684-85-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID3060116 | |

| Record name | 2-Butyne | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3060116 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

54.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Crotonylene appears as a clear colorless liquid with a petroleum-like odor. Less dense than water and insoluble in water. Vapors heavier than air., Clear colorless liquid with an odor of petroleum; [CAMEO] | |

| Record name | CROTONYLENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/475 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-Butyne | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/8620 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Flash Point |

-4 °F (NFPA, 2010) | |

| Record name | CROTONYLENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/475 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Vapor Pressure |

706.0 [mmHg] | |

| Record name | 2-Butyne | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/8620 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

503-17-3 | |

| Record name | CROTONYLENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/475 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-Butyne | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=503-17-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Butyne | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000503173 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Butyne | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Butyne | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3060116 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | But-2-yne | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.239 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-BUTYNE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LKE6D3018E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of 2-butyne?

A1: 2-Butyne has the molecular formula C4H6 and a molecular weight of 54.08 g/mol.

Q2: What are the key spectroscopic features of 2-butyne?

A2: The infrared spectrum of 2-butyne reveals characteristic absorptions for the C≡C triple bond and C-H stretching vibrations. [] Additionally, the 13C NMR spectrum exhibits distinct signals for the chemically equivalent sp hybridized carbons and the terminal methyl groups. []

Q3: How does the structure of 2-butyne influence its reactivity in catalytic hydrogenation?

A3: The internal triple bond in 2-butyne, unlike terminal alkynes, allows for both cis and trans isomers of the hydrogenated product, 2-butene. Studies show that highly dispersed platinum catalysts favor cis-2-butene formation, potentially due to a mechanism involving associatively adsorbed surface species. []

Q4: Can you elaborate on the selectivity challenges during 2-butyne-1,4-diol hydrogenation?

A4: Hydrogenation of 2-butyne-1,4-diol often yields a complex mixture of products due to competing reactions. These include the formation of cis-2-butene-1,4-diol, butane-1,4-diol, and other side products via parallel and consecutive isomerization and hydrogenation pathways. [] Achieving high selectivity to the desired product necessitates careful catalyst design and optimization of reaction conditions.

Q5: How do different supports affect palladium catalysts for 2-butyne-1,4-diol hydrogenation?

A5: Studies demonstrate that the support material significantly impacts the activity and selectivity of palladium catalysts in 2-butyne-1,4-diol hydrogenation. For instance, a 1% Pd/CaCO3NH3 catalyst system exhibits almost complete selectivity toward cis-2-butene-1,4-diol, possibly due to competitive adsorption of ammonia alongside 2-butyne-1,4-diol on the palladium surface. []

Q6: How does the presence of additives impact 2-butyne-1,4-diol hydrogenation?

A6: Additives can profoundly influence the course of 2-butyne-1,4-diol hydrogenation. For example, 2-butyne-1,4-diol added to a Watts buffer citrate electrolyte for nickel electroplating leads to the formation of a trimer that removes nickel ions, improving the current efficiency of the process. []

Q7: What role does 2-butyne play in ruthenium-catalyzed carbonyl vinylation?

A7: 2-Butyne can act as a mediator in ruthenium-catalyzed carbonyl vinylations via hydrogen auto-transfer. This reaction enables the stereo- and site-selective conversion of primary alcohols to chiral allylic alcohols. [] Mechanistic studies suggest that the reaction proceeds through alcohol dehydrogenation, alkyne hydrometalation, and subsequent carbonyl addition.

Q8: What insights into the [2+2] cycloaddition of 2-butyne to titanium-imido complexes have theoretical studies provided?

A8: Density functional theory (DFT) calculations have revealed that despite being formally forbidden by the Woodward-Hoffmann rules, the [2+2] cycloaddition of 2-butyne to a titanium-imido complex, [(H3SiO)2Ti(=NSiH3)], is possible with a moderate activation barrier. [] This is attributed to the highly polarized Ti=N bond and the polarization of the C≡C bond in the transition state, weakening the symmetry forbidden character.

Q9: How does the regioselectivity of the [2+2] cycloaddition of methoxy-substituted alkynes to titanium-imido complexes differ from that of 2-butyne?

A9: In contrast to 2-butyne, the [2+2] cycloaddition of 1-methoxy-1-propyne to [(H3SiO)2Ti(=NSiH3)] proceeds with a lower activation barrier and high regioselectivity. [] This is due to the polarization of the C≡C bond induced by the electron-donating methoxy group, favoring the approach of the substituted carbon atom to the nitrogen of the Ti=N bond.

Q10: Have theoretical studies been used to investigate the reactions of 2-butyne with other species?

A10: Yes, ab initio calculations coupled with RRKM calculations have been employed to investigate the gas-phase reactions of the ethynyl radical (C2H) with 2-butyne. [] These studies predict methyldiacetylene (CH3C≡CC≡CH) and a methyl radical (CH3) to be the dominant products.

Q11: Can 2-butyne be used in high-pressure photochemical reactions?

A11: Yes, research has shown that 2-butyne can participate in high-pressure photochemical reactions with water when irradiated with UV light at λ ≈ 350 nm. [] Surprisingly, instead of polymerization, the primary products observed were cis- and trans-2-butene, and 2-butanone. The product distribution and reaction kinetics were found to be strongly dependent on the initial loading pressure.

Q12: How does the diffusion behavior of 2-butyne in silicalite-1 differ from that of n-butane?

A12: Sorption kinetics and 13C NMR studies reveal that the diffusion of 2-butyne in silicalite-1 is more complex than that of n-butane. [] While n-butane exhibits single-component diffusion, 2-butyne displays a two-step process. An initial diffusion-controlled phase is followed by a slower reorientation of the sorbed molecules for denser packing, attributed to the rigidity imparted by the triple bond.

Q13: How does the presence of electron-withdrawing groups impact the reactivity of alkynes in copper-catalyzed hydroarylation reactions?

A13: Theoretical studies on the copper-catalyzed hydroarylation of alkynes with phenylboronic acid demonstrate that electron-withdrawing groups on the alkyne significantly influence the activation barrier for the carbocupration step. [] The presence of a trifluoromethyl group in 1,1,1-trifluoro-2-butyne, for example, leads to a lower activation barrier compared to 2-butyne, highlighting the activating effect of electron-withdrawing substituents.

Q14: What is the influence of the alkyne substituent on the regioselectivity of copper-catalyzed hydroarylation?

A14: DFT calculations suggest that the regioselectivity of carbocupration in the copper-catalyzed hydroarylation of alkynes is affected by the steric and electronic properties of the alkyne substituents. [] Further research is necessary to fully understand the interplay of these factors and their impact on regiochemical outcomes.

Q15: What analytical techniques are commonly employed to study the reactions and properties of 2-butyne?

A15: Various analytical techniques prove valuable in characterizing 2-butyne and its derivatives. Infrared (IR) spectroscopy helps identify functional groups, while Nuclear Magnetic Resonance (NMR) spectroscopy provides structural information. [, , ] Gas Chromatography-Mass Spectrometry (GC-MS) aids in analyzing product mixtures, while single-crystal X-ray diffraction elucidates molecular structures. [, ]

Q16: Are there any studies on the environmental impact of 2-butyne and its degradation pathways?

A16: While the provided research papers primarily focus on synthesis, reactivity, and catalytic applications, a comprehensive understanding of 2-butyne's environmental impact necessitates further investigation into its degradation pathways and potential ecological effects.

Q17: Are there alternatives to 2-butyne in specific applications, and how do their performances compare?

A17: The research papers primarily focus on 2-butyne and its derivatives. Exploring alternative compounds would require a separate investigation depending on the specific application, considering factors such as reactivity, selectivity, cost, and environmental impact.

Q18: What are some essential resources for 2-butyne research?

A18: Essential resources include access to spectroscopic techniques like NMR and IR, separation techniques like GC-MS, and computational chemistry software for modeling and theoretical studies. Additionally, chemical databases and research publications are crucial for staying updated on the latest advancements in the field.

Q19: What are some historical milestones in 2-butyne research?

A19: While the provided articles don't delve into the detailed history, milestones likely involve the initial synthesis and characterization of 2-butyne, followed by discoveries related to its reactivity, particularly in catalytic reactions like hydrogenation and cycloadditions. Further research into the historical development of 2-butyne chemistry would provide a more comprehensive understanding of its evolution.

Q20: How does 2-butyne research intersect with other scientific disciplines?

A20: 2-Butyne research extends beyond organic chemistry and catalysis. Its applications in material science, as demonstrated by its role in nickel electroplating, highlight its relevance to surface modification and thin film deposition. [] Additionally, spectroscopic studies of 2-butyne in various environments provide insights into its molecular dynamics and interactions, bridging the fields of chemistry and physics. [, ]

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[4-(4-Fluorophenyl)sulfonyl-1-piperazinyl]-4-(3-methoxyphenyl)thiazole](/img/structure/B1218133.png)

![N-(1,3-benzodioxol-5-yl)-1-[(4-fluorophenyl)methyl]-4-triazolecarboxamide](/img/structure/B1218134.png)

![2-[[4-methyl-5-[4-(4-morpholinylsulfonyl)phenyl]-1,2,4-triazol-3-yl]thio]-N-(4-methylphenyl)acetamide](/img/structure/B1218135.png)